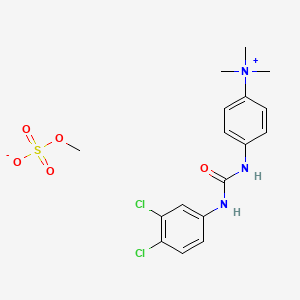
4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an amino carbonyl group, and a trimethylanilinium group, all linked together and stabilized by a methyl sulphate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the introduction of the amino carbonyl group through a series of reactions involving reagents such as phosgene or its derivatives. The final step involves the quaternization of the aniline nitrogen with methyl sulphate under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
化学反応の分析
Types of Reactions: 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted phenyl derivatives.
科学的研究の応用
4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用機序
The mechanism of action of 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group allows it to bind to hydrophobic pockets, while the amino carbonyl group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
- 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)benzoic acid
- 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)ethyl benzenesulfonamide
Comparison: Compared to its analogs, 4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate exhibits unique properties due to the presence of the trimethylanilinium group, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and stability under various conditions.
生物活性
4-((((3,4-Dichlorophenyl)amino)carbonyl)amino)-N,N,N-trimethylanilinium methyl sulphate, commonly referred to as trimethylanilinium methyl sulphate (TMAMS), is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMAMS, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMAMS has the molecular formula C17H21Cl2N3O5S and features a complex structure that incorporates a dichlorophenyl group. Its synthesis involves the reaction of 3,4-dichloroaniline with carbonyl compounds followed by quaternization with trimethylamine and methyl sulphate.
Pharmacological Effects
Research indicates that TMAMS exhibits notable pharmacological effects, particularly in the modulation of neurotransmitter systems. A study highlighted its role as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine, suggesting potential antidepressant-like activity in vivo . This mechanism is crucial for the treatment of mood disorders and highlights TMAMS's relevance in psychopharmacology.
Antifungal Activity
TMAMS has also been evaluated for its antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, including Aspergillus flavus and Candida albicans. The compound's mechanism appears to involve disruption of fungal cell wall integrity, leading to increased permeability and cell death .
The biological activity of TMAMS can be attributed to several mechanisms:
- Neurotransmitter Modulation : By inhibiting the reuptake of key neurotransmitters, TMAMS enhances their availability in synaptic clefts, which may contribute to its antidepressant effects.
- Membrane Disruption : Its quaternary ammonium structure allows it to interact with lipid membranes, leading to increased permeability in fungal cells and subsequent antifungal activity.
Antidepressant-like Effects
A significant study conducted on mice demonstrated that TMAMS administration resulted in increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like effects. The study utilized behavioral assays to assess the compound's efficacy .
Antifungal Efficacy
In another investigation focusing on antifungal properties, TMAMS was tested against several pathogenic fungi. The results indicated a concentration-dependent inhibition of fungal growth, with notable efficacy observed at higher concentrations. This study suggests that TMAMS could serve as a potential therapeutic agent in treating fungal infections .
Data Tables
特性
CAS番号 |
93777-84-5 |
|---|---|
分子式 |
C17H21Cl2N3O5S |
分子量 |
450.3 g/mol |
IUPAC名 |
[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C16H17Cl2N3O.CH4O4S/c1-21(2,3)13-7-4-11(5-8-13)19-16(22)20-12-6-9-14(17)15(18)10-12;1-5-6(2,3)4/h4-10H,1-3H3,(H-,19,20,22);1H3,(H,2,3,4) |
InChIキー |
WXQQPYXFJSTNRG-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















